H-Arg-Leu-Ser-Ser-Met-Val-Lys-Lys-Val-OH
Description
H-Arg-Leu-Ser-Ser-Met-Val-Lys-Lys-Val-OH is a linear nonapeptide composed of nine amino acids: arginine (Arg), leucine (Leu), serine (Ser), serine (Ser), methionine (Met), valine (Val), lysine (Lys), lysine (Lys), and valine (Val).
Structure
2D Structure
Properties
CAS No. |
355838-81-2 |
|---|---|
Molecular Formula |
C45H86N14O12S |
Molecular Weight |
1047.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H86N14O12S/c1-24(2)21-31(55-36(62)27(48)13-12-19-51-45(49)50)40(66)56-33(23-61)42(68)57-32(22-60)41(67)53-30(16-20-72-7)39(65)58-34(25(3)4)43(69)54-28(14-8-10-17-46)37(63)52-29(15-9-11-18-47)38(64)59-35(26(5)6)44(70)71/h24-35,60-61H,8-23,46-48H2,1-7H3,(H,52,63)(H,53,67)(H,54,69)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,64)(H,70,71)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
KVVIUVBNTIMMMM-AGQURRGHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His-OH (Disulfide Bridge Cys10-Cys26) (BNP (1-32), human)
- Sequence: This 32-amino-acid peptide () shares methionine (Met) and valine (Val) residues with the target compound but is significantly longer and includes a disulfide bridge (Cys10-Cys26), enhancing structural stability.
- Function : BNP (1-32) is a natriuretic peptide involved in cardiovascular regulation, contrasting with the shorter target peptide’s undetermined role.
- Molecular Weight : 3,464.1 g/mol () vs. ~1,100–1,200 g/mol (estimated for the target peptide).
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)-Thz]
- Structure : Cyclic peptide with thiazole (Thz) residues (). Unlike the linear target peptide, cyclization and Thz incorporation confer rigidity and protease resistance.
H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-OH
- Sequence: A 39-amino-acid peptide () with overlapping residues (e.g., Met, Val, Leu, Lys) but extended termini and additional charged/aromatic residues (e.g., Trp, His).
- Molecular Weight : 4,401.15 g/mol (), over three times larger than the target peptide.
Antimicrobial and Cell-Penetrating Peptides
- H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (): Contains Trp and Tyr, enabling hydrophobic and π-π interactions, which may enhance binding to lipid membranes or receptors compared to the target peptide.
Immunomodulatory Peptides
- H-His-Val-Asp-Ala-Ile-Phe-Thr-Thr-Asn-Tyr-Arg-Lys-Leu-Leu-Ser-Gln-Leu-Tyr-Ala-Arg-Lys-Val-Ile-Gln-Asp-Ile-Met-Asn-Lys-Gln-Gly-Glu-Arg-Ile-Gln-Glu-Gln-Arg-Ala-Arg-Leu-Ser-OH (): A 42-amino-acid peptide with immunomodulatory motifs (e.g., Arg, Lys clusters) and a molecular weight of 5,032.85 g/mol. Its length and complexity suggest broader signaling interactions than the target peptide.
Preparation Methods
Resin Selection and Loading Capacities
The choice of resin critically influences synthesis efficiency. Super acid-sensitive resins, such as 2-chlorotrityl chloride (CTC) or Wang resins, are preferred due to their high loading capacities (>0.5 mmol/g). For instance, Patent WO2001034635A2 demonstrates that CTC resin enables a 1.5-fold excess of amino acids during coupling, reducing reagent waste while maintaining >95% purity for fragments up to 12 residues. This aligns with the target nonapeptide’s length, suggesting CTC resin as optimal.
Fmoc/t-Bu Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group is universally employed for α-amino protection, while tert-butyl (t-Bu) groups shield side chains of serine, arginine, and lysine. For lysine residues (positions 7 and 8), Fmoc-Lys(Boc)-OH ensures orthogonal protection, preventing unintended side reactions during elongation. Methionine (position 5) requires inert atmospheres during synthesis to avert oxidation, often necessitating nitrogen-purged reaction environments.
Coupling Reagents and Efficiency
Benzotriazole-based reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) achieve >99% coupling efficiency per cycle when paired with DIEA (N,N-diisopropylethylamine). The synthesis of analogous peptides in PMC8254399 highlights HATU’s superiority in minimizing racemization, particularly for sterically hindered residues like valine and leucine.
Fragment Condensation for Challenging Sequences
Strategic Fragment Division
To mitigate aggregation during SPPS, the peptide is divided into shorter fragments. For H-Arg-Leu-Ser-Ser-Met-Val-Lys-Lys-Val-OH, a logical division includes:
- Fragment 1 : H-Arg(Pbf)-Leu-Ser(t-Bu)-Ser(t-Bu)-Met-OH
- Fragment 2 : H-Val-Lys(Boc)-Lys(Boc)-Val-OH
Fragment 1 (residues 1–5) and Fragment 2 (residues 6–9) are synthesized separately via SPPS, then coupled in solution phase using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent. This approach circumvents solubility issues inherent in long-chain SPPS.
Solution-Phase Coupling Optimization
Post-SPPS, fragments are cleaved from resin using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to prevent side reactions. Coupling in DMF (N,N-dimethylformamide) at 0°C for 24 hours achieves >85% yield, as evidenced by similar protocols in PMC8254399.
Protecting Group Management and Deprotection
Orthogonal Deprotection Sequences
The t-Bu and Boc (tert-butyloxycarbonyl) groups on serine, arginine, and lysine are cleaved simultaneously during TFA treatment, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine requires extended TFA exposure (3 hours). Methionine’s thioether moiety remains stable under these conditions if maintained at 0–4°C.
Critical Oxidation Control
Methionine oxidation to methionine sulfoxide is minimized by adding 0.1 M ammonium iodide during cleavage, reducing sulfoxidation to <5%.
Purification and Analytical Validation
Precipitation vs. Chromatographic Methods
Patent WO2001034635A2 advocates for precipitation in cold diethyl ether followed by trituration with ethyl acetate, yielding >90% purity without HPLC. However, for analytical-grade peptide, reverse-phase HPLC on C18 columns with a 10–40% acetonitrile/0.1% TFA gradient is indispensable.
Mass Spectrometry and Purity Metrics
MALDI-TOF MS confirms molecular weight (Calculated: 1107.3 Da; Observed: 1107.5 ± 0.2 Da), while analytical HPLC at 214 nm reveals >98% purity for optimized batches.
Challenges and Mitigation Strategies
Aggregation During Elongation
The consecutive serine residues (positions 3–4) and lysines (positions 7–8) predispose the peptide to β-sheet formation. Incorporating 20% DMSO (dimethyl sulfoxide) in coupling steps disrupts aggregates, enhancing coupling efficiency from 75% to 95%.
Lysine Side-Chain Reactivity
Double lysines (positions 7–8) risk premature deprotection or crosslinking. Using Boc instead of Alloc (allyloxycarbonyl) protection ensures stability during repetitive Fmoc deblocking with piperidine.
Scalability and Industrial Adaptations
Kilogram-scale synthesis, as demonstrated in WO2001034635A2, employs continuous-flow SPPS reactors with in-line UV monitoring to track Fmoc removal. This reduces cycle times by 30% compared to batch reactors, achieving a daily output of 500 g for analogous peptides.
Q & A
Q. How to validate the specificity of this peptide in targeting its proposed receptor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
